molecular formula C5H5ClO3 B149247 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 125974-06-3

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No. B149247
M. Wt: 148.54 g/mol
InChI Key: CGGKPVLGRJYRIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. It may also involve computational methods to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, acidity or basicity, redox potential, etc .

Scientific Research Applications

Genotoxic Activity in Mouse and Rat Cells

Chlorohydroxyfuranones (CHFs), including 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, have demonstrated genotoxic effects in both mouse lymphoma cells and rat hepatocytes. CMCF, a type of CHF, was found to be the most genotoxic compound in the study, indicating significant DNA damaging properties of this group of compounds (Le Curieux et al., 1999).

Derivatization for Analysis

Use of Sec-Butanol in Derivatization

The derivatization of chlorinated hydroxyfuranones, including 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, using sec-butanol has been reported. This method assists in the analysis of these compounds by gas chromatography/mass spectrometry, highlighting a crucial technique in the identification and study of CHFs (Nawrocki et al., 2001).

Carcinogenic and Mutagenic Properties

Induction of Neoplastic Transformation

CHFs, including 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, have been shown to induce malignant transformed foci in vitro, particularly in initiation and promotion phases of cell transformation assays. This indicates a potential role in tumor development (Laaksonen et al., 2003).

Role in Food and Biological Systems

Flavor Compounds in Foods

Certain furanones, including those closely related to 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, have been identified in various foods. They contribute to flavors in strawberries, raspberries, pineapples, and tomatoes. Their biosynthesis and impact on flavor and aroma underline their importance in food science (Slaughter, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. It includes recommended handling and storage procedures .

properties

IUPAC Name

3-(chloromethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h1,5,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGKPVLGRJYRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(OC1=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925335
Record name 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

CAS RN

125974-06-3
Record name 4-Chloro-3-formyl-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
RT LaLonde, L Bu, A Henwood… - Chemical research in …, 1997 - ACS Publications
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting point for the synthesis of several bromine and mixed halogen analogues of the potent water mutagen 3-chloro-4-(…
Number of citations: 54 pubs.acs.org
M Niittykoski, JMT Hyttinen, K Jansson - Mutation Research Letters, 1995 - Elsevier
3-Chloro-4-(chloromethyl)5-hydroxy-2(5H)-furanone (CMCF), a chlorine disinfection by-product in drinking water, was mutagenic in the Salmonella/his (Ames) assay for both base-pair …
Number of citations: 12 www.sciencedirect.com
P Hakulinen, J Mäki-Paakkanen, J Naarala, L Kronberg… - Toxicology letters, 2004 - Elsevier
The chlorohydroxyfuranones (CHFs) MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], MCA [3,4-dichloro-5-hydroxy-2(5H)-furanone], CMCF [3-chloro-4-(chloromethyl)-5-…
Number of citations: 15 www.sciencedirect.com
T Munter, F Le Curieux, R Sjöholm… - Chemical research in …, 1998 - ACS Publications
The potent bacterial mutagen and drinking water disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) was reacted with 2‘-deoxyadenosine and calf …
Number of citations: 45 pubs.acs.org
RT LaLonde, HR Leo - Chemical research in toxicology, 1994 - ACS Publications
Both bromine-and chlorine-substituted 2 (5fl)-furanones are produced by thechlorination of ligno-humic waters containing bromide ion. The molar mutagenicities of four bromine-and …
Number of citations: 27 pubs.acs.org
P Hakulinen - 2006 - julkari.fi
Several different disinfection by-products (DBPs) are formed during the chlorination of raw water. The DBPs which pose a cancer risk to man are not known. One candidate group is the …
Number of citations: 5 www.julkari.fi
T Munter, F Le Curieux, R Sjöholm… - Chemical Research in …, 1999 - ACS Publications
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) is a strong direct acting bacterial mutagen found in chlorine-disinfected drinking water. We studied the reaction of CMCF …
Number of citations: 10 pubs.acs.org
T Munter, F Le Curieux, R Sjöholm… - Chemical research in …, 1999 - ACS Publications
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is a potent direct-acting bacterial mutagen and a rodent carcinogen occurring in chlorine-disinfected drinking water. In this …
Number of citations: 27 pubs.acs.org
J Nawrocki, P Andrzejewski… - Journal of AOAC …, 2001 - academic.oup.com
This paper reports the use of sec-butanol for the derivatization of chlorinated hydroxyfuranones. The following hydroxyfuranones were investigated: 3,4-dichloro-5-hydroxy-2(5H)-…
Number of citations: 6 academic.oup.com
L Bu - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 6 search.proquest.com

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